molecular formula C26H27FN2O3S B2870962 N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide CAS No. 690647-23-5

N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide

Cat. No.: B2870962
CAS No.: 690647-23-5
M. Wt: 466.57
InChI Key: BBAAQOWDOTXAIV-UHFFFAOYSA-N
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Description

N-(4-(4-Benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide is a synthetic organic compound designed for advanced pharmacological and neuroscientific research. This molecule features a hybrid structure that incorporates a 4-benzylpiperidine moiety, a pharmacophore known for its significant activity within the central nervous system, linked via a carbonyl bridge to a benzyl group that is further substituted with a 2-fluorobenzenesulfonamide group. The strategic inclusion of the sulfonamide functionality is a common feature in medicinal chemistry for targeting various enzymes and receptors, potentially enhancing the compound's ability to interact with biological targets such as monoamine systems or other neuronal enzymes . The core 4-benzylpiperidine scaffold of this molecule is reported in scientific literature to act as a monoamine releasing agent, demonstrating significant selectivity for dopamine and norepinephrine over serotonin, which suggests potential research applications in studying neurotransmission, reward pathways, and disorders like depression and substance abuse . Furthermore, related piperidine derivatives are extensively utilized in pharmaceutical research for their diverse biological activities, forming the basis of more than twenty classes of approved drugs, including antipsychotics, cognitive enhancers, and treatments for neurodegenerative diseases . The fluorine atom on the benzenesulfonamide group is a classic bioisostere often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity, making this derivative a valuable probe for structure-activity relationship (SAR) studies . This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the current scientific literature on piperidine and sulfonamide derivatives to fully explore the potential of this compound in their specific research programs.

Properties

IUPAC Name

N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O3S/c27-24-8-4-5-9-25(24)33(31,32)28-19-22-10-12-23(13-11-22)26(30)29-16-14-21(15-17-29)18-20-6-2-1-3-7-20/h1-13,21,28H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAAQOWDOTXAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine. The interaction with these targets results in the release of these neurotransmitters, which can lead to various physiological effects.

Pharmacokinetics

Benzylpiperidine derivatives are known to have a fast onset of action and a short duration, which could impact their bioavailability and pharmacokinetics.

Result of Action

The release of dopamine, norepinephrine, and serotonin by this compound can lead to various molecular and cellular effects. These neurotransmitters play crucial roles in mood regulation, alertness, and neural signaling. Therefore, the compound’s action could potentially influence these processes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key Analog Compounds Identified:

Compound Name Core Structure Differences Substitution Pattern Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzylpiperidine-1-carbonyl + 2-fluorobenzenesulfonamide Fluorine (ortho), benzylpiperidine ND ND
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide () Piperazine ring (vs. piperidine) 4-Chloro, ethyl group ND ND
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Chromen-pyrazolopyrimidine hybrid Dual fluorine, chromen-oxo system 589.1 175–178
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () Pyrimidinylsulfanyl group Bromine, methoxy ND ND
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide () Diazaspiro[4.5]decane core Spiro ring, methyl group ND ND

Key Observations:

  • Piperidine vs.
  • Fluorine Substitution: The 2-fluorobenzenesulfonamide in the target contrasts with 4-chloro () or dual fluorine () substitutions, which may influence binding affinity and metabolic stability .
  • Heterocyclic Additions: Chromen-pyrazolopyrimidine hybrids () exhibit higher molecular complexity and likely target kinases, whereas the target’s simpler structure may prioritize CNS activity .

Therapeutic Potential

  • CNS Applications: The benzylpiperidine group in the target compound aligns with CNS drug design (e.g., antipsychotics or sigma-1 receptor modulators), contrasting with ’s kinase-targeting chromen system .
  • Enzyme Inhibition: Sulfonamides are common carbonic anhydrase or protease inhibitors. The 2-fluoro substitution may optimize steric interactions in enzyme active sites .

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